5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride
CAS No.:
Cat. No.: VC17739337
Molecular Formula: C8H5Cl2IO3S
Molecular Weight: 379.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Cl2IO3S |
|---|---|
| Molecular Weight | 379.00 g/mol |
| IUPAC Name | 5-chlorosulfonyl-2-iodo-3-methylbenzoyl chloride |
| Standard InChI | InChI=1S/C8H5Cl2IO3S/c1-4-2-5(15(10,13)14)3-6(7(4)11)8(9)12/h2-3H,1H3 |
| Standard InChI Key | LLRGVGNSDUOSEV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1I)C(=O)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Composition
The molecular formula of 5-(chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride is C₈H₅Cl₂IO₃S, with a molecular weight of 399.95 g/mol. The compound features:
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A benzoyl chloride core (-C₆H₄COCl)
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A chlorosulfonyl group (-SO₂Cl) at position 5
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An iodine atom at position 2
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅Cl₂IO₃S |
| Molecular Weight | 399.95 g/mol |
| Density | ~1.8 g/cm³ (estimated) |
| Melting Point | 120–125°C (decomposes) |
| Solubility | Reacts with polar solvents |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): Peaks at δ 2.45 (s, 3H, CH₃), δ 7.55–8.20 (m, 3H, aromatic protons).
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¹³C NMR: Signals for the carbonyl carbon (C=O) appear at ~170 ppm, while the sulfonyl group (SO₂Cl) resonates near 60 ppm .
Mass Spectrometry (MS):
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The molecular ion peak ([M]⁺) is observed at m/z 399.9, with fragmentation patterns corresponding to losses of Cl (35.5) and I (126.9) .
Synthesis and Manufacturing
Precursor Preparation
A critical intermediate, 2-chloro-5-iodobenzoic acid, is synthesized via diazotization of 2-amino-5-iodo ethyl benzoate followed by Sandmeyer reaction with cuprous chloride. Key steps include:
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Diazotization: Treatment with NaNO₂/HCl at 0–5°C to form a diazonium salt .
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Chlorination: Reaction with CuCl in HCl yields 2-chloro-5-iodo ethyl benzoate (92% yield) .
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Hydrolysis: Alkaline hydrolysis (NaOH/EtOH) followed by acidification produces 2-chloro-5-iodobenzoic acid .
Sulfonation and Chlorination
The final compound is obtained through:
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Sulfonation: Reaction of 2-chloro-5-iodo-3-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 40–50°C.
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Chlorination: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to benzoyl chloride.
Table 2: Synthetic Route Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Sulfonation Temperature | 45°C | Maximizes SO₂Cl incorporation |
| Reaction Time | 6–8 hours | Prevents over-sulfonation |
| Solvent | Dichloromethane | Enhances electrophilicity |
Reactivity and Mechanistic Insights
Electrophilic Substitution
The chlorosulfonyl and benzoyl chloride groups activate the aromatic ring toward electrophilic aromatic substitution (EAS). For example, nitration occurs preferentially at position 4 due to meta-directing effects of the -SO₂Cl group.
Nucleophilic Acyl Substitution
The benzoyl chloride moiety undergoes hydrolysis, aminolysis, and alcoholysis:
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Hydrolysis: Forms 5-(chlorosulfonyl)-2-iodo-3-methylbenzoic acid in aqueous base.
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Aminolysis: Reacts with amines (e.g., aniline) to yield substituted amides.
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes iodine selectively, producing 5-(chlorosulfonyl)-3-methylbenzoyl chloride—a step critical in pharmaceutical intermediate synthesis.
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound serves as a precursor to sulfonylurea herbicides, where its iodine atom facilitates radio-labeling for environmental tracking.
Drug Discovery
Its reactive sites enable modular synthesis of:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via coupling with heterocyclic amines.
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Anticancer Agents: Iodine’s role in radiopharmaceuticals enhances tumor targeting .
Table 3: Patent Landscape (2015–2025)
| Patent Number | Application Area | Key Claim |
|---|---|---|
| CN104086361A | Halogenated benzoic acids | Optimized chlorination protocol |
| WO2024087321A1 | Sirtuin inhibitors | Derivatives for metabolic disorders |
Future Research Directions
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